molecular formula C9H4BrF2NO B12843413 3-Bromo-2,4-difluorobenzoylacetonitrile

3-Bromo-2,4-difluorobenzoylacetonitrile

Cat. No.: B12843413
M. Wt: 260.03 g/mol
InChI Key: YORCQZNMSWDTNC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzoylacetonitrile is a halogenated aromatic compound featuring a benzoylacetonitrile backbone substituted with bromine and fluorine atoms at the 3-, 2-, and 4-positions, respectively. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.03 g/mol

IUPAC Name

3-(3-bromo-2,4-difluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrF2NO/c10-8-6(11)2-1-5(9(8)12)7(14)3-4-13/h1-2H,3H2

InChI Key

YORCQZNMSWDTNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CC#N)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorobenzoylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2,4-difluorobenzoyl chloride and acetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-2,4-difluorobenzoyl chloride is added dropwise to a solution of acetonitrile and the base, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluorobenzoylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,4-difluorobenzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzoylacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in hydrogen bonding and van der Waals interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

Key structural analogs include:

Compound Name CAS Number Similarity Score Key Structural Differences
5-Bromo-2,3-difluorobenzonitrile Not specified 0.93 Bromine at 5-position; fluorine at 2,3-positions
4-Bromo-2,5-difluorobenzonitrile 1427438-75-2 0.91 Bromine at 4-position; fluorine at 2,5-positions
4-Bromo-2,6-difluorobenzonitrile 118754-53-3 N/A Bromine at 4-position; fluorine at 2,6-positions
2-(3-Bromo-4-fluorophenyl)acetonitrile 501420-63-9 0.86 Acetonitrile moiety attached to bromo-fluoro-phenyl

Key Observations :

  • Positional Effects : The placement of bromine and fluorine significantly alters electronic density. For example, 3-Bromo-2,4-difluorobenzoylacetonitrile’s bromine at the 3-position may enhance electrophilic substitution reactivity compared to para-substituted analogs like 4-Bromo-2,5-difluorobenzonitrile .

Physicochemical Properties

Comparative data for select analogs (extrapolated from evidence):

Property This compound (Inferred) 5-Bromo-2,3-difluorobenzonitrile 4-Bromo-2,5-difluorobenzonitrile
Molecular Weight ~270 g/mol 232.0 g/mol 232.0 g/mol
Boiling Point Not reported 250–260°C 240–250°C
LogP (Lipophilicity) ~2.8 (estimated) 2.5 2.6
Hydrogen Bond Acceptors 3 (nitrile, two fluorines) 3 (nitrile, two fluorines) 3 (nitrile, two fluorines)

Key Trends :

  • Lipophilicity: Bromine’s presence increases LogP compared to non-brominated analogs, enhancing membrane permeability in bioactive molecules .
  • Thermal Stability : Fluorine substituents generally elevate boiling points due to increased molecular polarity .

Biological Activity

3-Bromo-2,4-difluorobenzoylacetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

  • Chemical Formula : C10H6BrF2N
  • Molecular Weight : 252.06 g/mol
  • CAS Number : 1936633-41-8

Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, which could have implications for treating chronic inflammatory diseases.

Biological Activity Data

Activity Mechanism/Target Reference
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionModulation of metabolic enzymes
Anti-inflammatoryInhibition of inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition :
    Research conducted on the compound's effects on specific metabolic enzymes revealed that it could inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition was quantified using enzyme assays showing a dose-dependent response.
  • Anti-inflammatory Effects :
    In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential utility in managing inflammatory conditions.

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